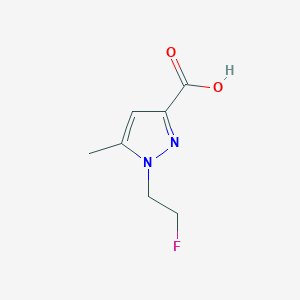

1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, including reactions of acid chlorides with binucleophiles leading to carboxamides and carboxylates in good yields. Techniques such as oxidation and methylation have been employed, with reaction conditions optimized for better yields (İ. Yıldırım, F. Kandemirli, & Y. Akçamur, 2005); (Duan Yuan-fu, 2011).

Molecular Structure Analysis

Experimental and theoretical studies have been conducted on pyrazole derivatives to determine their structure through spectroscopic methods and density-functional-theory calculations. These studies provide insight into the molecular arrangement and stability of these compounds, aiding in the understanding of their chemical reactivity and interactions (Li-qun Shen, Su-Yu Huang, K. Diao, & Fu-hou Lei, 2012).

Chemical Reactions and Properties

The functionalization reactions of pyrazole carboxylic acids and their derivatives with various amines and other nucleophiles have been extensively studied, revealing the versatility of these compounds in forming a wide range of products. These reactions often yield compounds with significant chemical diversity, indicating the reactive nature of the pyrazole carboxylic acid moiety (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds. X-ray diffraction studies, for example, offer detailed insights into the crystal structure, which is essential for predicting the stability and solubility of the compound in various solvents.

Chemical Properties Analysis

The chemical properties of 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid derivatives, including reactivity with different chemical reagents, stability under various conditions, and potential for further functionalization, are areas of active research. Studies focusing on the reactivity and stability of these compounds contribute to a broader understanding of their potential applications.

For more comprehensive insights into the synthesis, molecular structure, chemical reactions, and properties of 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid and its derivatives, the following references provide detailed experimental and theoretical analyses:

- (İ. Yıldırım, F. Kandemirli, & Y. Akçamur, 2005)

- (Duan Yuan-fu, 2011)

- (Li-qun Shen, Su-Yu Huang, K. Diao, & Fu-hou Lei, 2012)

- (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005)

Aplicaciones Científicas De Investigación

Experimental and Quantum-Chemical Calculations

Research has explored the synthesis and structure of various 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, highlighting their potential in chemical synthesis and design. The study focused on the reactions of 1H-pyrazole-3-carboxylic acid with binucleophiles to produce compounds with potential applications in medicinal chemistry and material science (Yıldırım, Kandemirli, & Akçamur, 2005).

Decarboxylative Fluorination

The decarboxylative fluorination of heteroaromatic carboxylic acids, including pyrazole derivatives, has been reported. This method provides a strategy for synthesizing fluorinated compounds, which are of significant interest in drug development and agrochemical research, due to their enhanced biological activity and stability (Yuan, Yao, & Tang, 2017).

Synthesis and Biological Activity

Studies have also focused on the synthesis and in vitro biological activity of pyrazole derivatives. These compounds, including those derived from 1H-pyrazole-3-carboxylic acid, have shown promising results in biological assays, indicating their potential as lead compounds for drug development (Ziegler, Kuck, Harris, & Lin, 1988).

Coordination Chemistry

Research on pyrazole-dicarboxylate acid derivatives has contributed to coordination chemistry, especially in the synthesis and characterization of metal coordination complexes. These findings have implications for the development of new materials with potential applications in catalysis, molecular recognition, and as sensors (Radi, Yahyi, Et‐touhami, Jha, Adarsh, Robeyns, & Garcia, 2015).

Fluoroalkylation in Organic Synthesis

The development of fluoroalkyl amino reagents for introducing fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles, including pyrazoles, represents a significant advancement in organic synthesis. This research offers new pathways for the creation of fluorinated molecules, which are increasingly important in pharmaceuticals and agrochemicals (Schmitt, Bouvet, Pégot, Panossian, Vors, Pazenok, Magnier, & Leroux, 2017).

Propiedades

IUPAC Name |

1-(2-fluoroethyl)-5-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2/c1-5-4-6(7(11)12)9-10(5)3-2-8/h4H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCVEZHDXCMIEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCF)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2495904.png)

![(E)-N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2495908.png)

![1-(2-hydroxyethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2495916.png)

![N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2495919.png)

![cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime](/img/structure/B2495920.png)